Folate-PEG3-Propargyl

Description

Properties

Molecular Formula |

C28H34N8O8 |

|---|---|

Molecular Weight |

610.6 g/mol |

IUPAC Name |

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxo-5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]pentanoic acid |

InChI |

InChI=1S/C28H34N8O8/c1-2-10-42-12-14-44-15-13-43-11-9-30-22(37)8-7-21(27(40)41)34-25(38)18-3-5-19(6-4-18)31-16-20-17-32-24-23(33-20)26(39)36-28(29)35-24/h1,3-6,17,21,31H,7-16H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39) |

InChI Key |

BTQOUUGJBSCVDT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Origin of Product |

United States |

Foundational & Exploratory

Folate-PEG3-Propargyl: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Folate-PEG3-Propargyl is a heterobifunctional linker molecule meticulously designed for targeted drug delivery and bioconjugation applications. This molecule incorporates three key functional components: a folate moiety for targeting cells that overexpress the folate receptor, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal propargyl group for facile conjugation via click chemistry. This strategic design allows for the selective delivery of therapeutic agents or imaging probes to cancer cells and other pathological tissues where the folate receptor is upregulated. The PEG spacer enhances the molecule's solubility and bioavailability while providing a flexible linker that minimizes steric hindrance.[1][2]

Structure and Properties

The chemical structure of this compound combines the targeting ligand (folic acid), a flexible spacer (PEG3), and a reactive handle for conjugation (propargyl group).

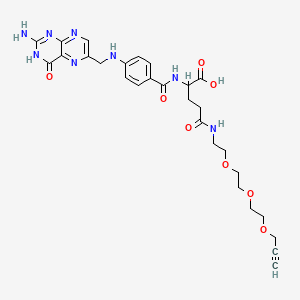

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C28H34N8O8 | MedKoo |

| Molecular Weight | 610.63 g/mol | MedKoo |

| Purity | ≥95% | AxisPharm[1] |

| Solubility | Soluble in anhydrous solvents such as DMF and DMSO | AxisPharm |

| Storage | Store at -20°C, protected from light and moisture | AxisPharm |

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general synthetic strategy can be inferred from the synthesis of similar folate-PEG derivatives. The synthesis would likely involve the coupling of three precursor molecules: an activated folic acid derivative, a heterobifunctional PEG3 linker with an amine and a protected propargyl group, followed by deprotection.

Representative Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Characterization: The final product would be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the covalent structure and Mass Spectrometry (MS) to verify the molecular weight.[3][4][5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

The propargyl group of this compound allows for its conjugation to azide-modified molecules via the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

General Protocol for Conjugation to an Azide-Containing Molecule:

-

Dissolution: Dissolve this compound and the azide-functionalized molecule of interest in a suitable anhydrous solvent (e.g., DMF or DMSO).

-

Catalyst Preparation: Prepare a fresh solution of a copper(I) catalyst. This can be generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).

-

Reaction: Add the copper(I) catalyst to the mixture of this compound and the azide-functionalized molecule. The reaction is typically carried out at room temperature.

-

Monitoring: The reaction progress can be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: Upon completion, the desired folate-PEG-conjugate is purified from the reaction mixture using a suitable chromatographic method, such as high-performance liquid chromatography (HPLC).

Caption: A typical experimental workflow for a CuAAC "click" reaction.

Biological Mechanism: Folate Receptor-Mediated Endocytosis

The targeting functionality of this compound relies on the biological process of folate receptor-mediated endocytosis. Many cancer cells overexpress the folate receptor to meet their high demand for folate for DNA synthesis and cell division.

Signaling Pathway:

-

Binding: The folate moiety of the this compound conjugate binds with high affinity to the folate receptors on the cell surface.

-

Endocytosis: Upon binding, the cell membrane invaginates, engulfing the receptor-ligand complex and forming an endosome.

-

Acidification and Release: The endosome matures and its internal pH decreases. This acidic environment facilitates the release of the conjugated cargo from the folate receptor.

-

Recycling: The folate receptor is then recycled back to the cell surface, ready to bind to another folate-conjugated molecule.

Caption: The cellular uptake mechanism via folate receptor-mediated endocytosis.

Applications

The unique properties of this compound make it a valuable tool in various research and therapeutic development areas:

-

Targeted Drug Delivery: Conjugation of cytotoxic drugs to this compound can enhance their delivery to cancer cells while minimizing off-target toxicity.[2]

-

Targeted Imaging Agents: Attachment of imaging probes (e.g., fluorescent dyes, contrast agents) allows for the visualization and diagnosis of folate receptor-positive tumors.

-

Nanoparticle Functionalization: this compound can be used to surface-functionalize nanoparticles, liposomes, and other drug delivery systems to improve their targeting capabilities.[1]

-

PROTAC Development: The linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to direct the degradation of specific proteins within cancer cells.

Conclusion

This compound is a well-defined and highly useful chemical tool for researchers and drug development professionals. Its heterobifunctional nature, combining a high-affinity targeting ligand, a biocompatible spacer, and a versatile conjugation handle, provides a robust platform for the development of targeted therapies and diagnostics. The straightforward and efficient click chemistry for its conjugation further enhances its utility in a wide range of bioconjugation applications.

References

- 1. This compound | CAS 1245285-73-7 | AxisPharm [axispharm.com]

- 2. Folate-PEG3-Azide, CAS 1313026-32-2 | AxisPharm [axispharm.com]

- 3. NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Trojan Horse Strategy: A Technical Guide to Folate-Targeted Drug Delivery

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted delivery of therapeutic agents to cancer cells is a paramount objective in oncology research, aiming to enhance efficacy while mitigating systemic toxicity. One of the most promising strategies exploits the overexpression of the folate receptor alpha (FRα) on the surface of various malignant tumors. This technical guide provides an in-depth exploration of the role of folate as a targeting ligand for drug delivery. It details the underlying biological mechanisms, showcases various drug delivery platforms, presents comparative quantitative data, and provides key experimental protocols for the synthesis and evaluation of these systems. The guide is intended to serve as a comprehensive resource for professionals in the field of drug development and cancer research.

Introduction: The Folate Receptor as a Cancer Biomarker

Folic acid, a B vitamin, is essential for critical metabolic processes, including nucleotide synthesis and DNA replication.[1][2] Due to their high proliferation rates, many cancer cells exhibit an increased demand for folate.[3] This demand is often met by the significant overexpression of folate receptor alpha (FRα), a high-affinity, glycosylphosphatidylinositol (GPI)-anchored membrane protein.[4][5] While FRα expression is highly restricted in normal tissues, its prevalence is marked in a variety of epithelial cancers, including ovarian, lung, breast, and colorectal carcinomas.[5][6] This differential expression profile makes FRα an excellent and highly selective target for delivering cytotoxic agents directly to tumor cells, sparing healthy tissues.[4][7][8] The small size, lack of immunogenicity, and simple conjugation chemistry of folic acid further enhance its appeal as an ideal targeting ligand.

The Mechanism of Folate-Targeted Drug Delivery: Receptor-Mediated Endocytosis

The primary mechanism for the cellular uptake of folate-drug conjugates is receptor-mediated endocytosis.[2][7][9] The process begins with the high-affinity binding of the folate conjugate to the FRα on the cancer cell surface.[10] This binding event triggers the invagination of the cell membrane, encapsulating the receptor-ligand complex within an endocytic vesicle, often through a caveolae-mediated pathway.[9] The newly formed endosome then undergoes acidification to a pH of approximately 5.0.[9][10] This acidic environment induces a conformational change in the folate receptor, leading to a reduction in its binding affinity and the subsequent release of the folate-conjugated cargo into the endosome.[7][11] The cargo is then further processed, and the active drug is released into the cytoplasm, while the folate receptor is recycled back to the cell surface, ready to bind another ligand.[9][10]

Folate Receptor Signaling Pathways

Beyond its role in folate transport, FRα can also function as a signaling molecule, influencing cancer cell proliferation, migration, and survival.[12] Upon folate binding, FRα can initiate intracellular signaling cascades. One prominent pathway involves the activation of the Janus kinase (JAK)-signal transducer and activator of transcription 3 (STAT3) pathway.[4][12] This can occur through the formation of a complex with the co-receptor GP130, leading to JAK-dependent STAT3 activation.[13] Additionally, FRα has been shown to associate with the LYN tyrosine kinase, which can regulate the phosphorylation of PEAK1, subsequently promoting ERK and STAT3 activation.[13] Internalized FRα may also translocate to the nucleus and act as a transcription factor, directly regulating gene expression related to cell growth and survival.[4]

Folate-Targeted Delivery Systems

A variety of nanocarriers have been functionalized with folic acid to achieve targeted drug delivery. These systems encapsulate or conjugate therapeutic agents, protecting them from premature degradation and enabling selective accumulation at the tumor site.

-

Folate-Drug Conjugates: Small molecule drugs are directly linked to folic acid, often via a cleavable linker that releases the active drug inside the cell.[8]

-

Folate-Targeted Liposomes: These are lipid-based vesicles where folate is attached to the surface, typically via a polyethylene glycol (PEG) spacer (e.g., FA-PEG-DSPE) to ensure its availability for receptor binding.[14][15][16]

-

Folate-Targeted Micelles: Composed of amphiphilic block copolymers, these micelles self-assemble to encapsulate hydrophobic drugs in their core, with folate displayed on the hydrophilic shell.[17][18][19]

-

Folate-Targeted Polymeric Nanoparticles: Biodegradable polymers like PLGA are used to form a matrix that entraps the drug, with folate conjugated to the particle surface for targeting.[3][20]

Quantitative Comparison of Folate-Targeted Systems

The physicochemical properties and in vitro efficacy of folate-targeted delivery systems are critical for their performance. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of Folate-Targeted Nanocarriers

| Delivery System | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference(s) |

| FA-PEG-DSPE Micelles | 9-Nitrocamptothecin | 21-24 | 97.6 | 4.64 | [17][18] |

| FA-P127/TPGS Micelles | Resveratrol | ~20 | 99.67 | - | [19] |

| FA-PEGylated Liposomes | K. alvarezii extract | - | 82.72 | 12.81 | [14] |

| 5-FU FA-Liposomes | 5-Fluorouracil | ~174 | ~39 | - | [15] |

| PLGA-Fol Nanoparticles | 9-Nitrocampthotecin | 115 ± 12 | 57 | - | [3] |

| PTX/Zein-FA Nanoparticles | Paclitaxel | ~180 | - | - | [20] |

Table 2: In Vitro Cytotoxicity (IC50 Values) of Folate-Targeted Formulations

| Cell Line (FR Status) | Formulation | IC50 Value | Comparison Formulation | IC50 Value | Reference(s) |

| MCF-7 (FR+) | Resveratrol FA-Micelles | 27.89 µg/mL | Free Resveratrol | 137.58 µg/mL | [19] |

| MCF-7 (FR+) | PLGA-Fol NPs (9-NC) | 1.25 µg/mL | PLGA NPs (9-NC) | 4.5 µg/mL | [3] |

| PC3 (FR+) | PLGA-Fol NPs (9-NC) | 2.9 µg/mL | Free 9-NC | 4.15 µg/mL | [3] |

| MDA-MB-231 (FR+) | FA-DOX-Liposomes (1 mol%) | Lower than non-targeted | Non-targeted DOX-Liposomes | Higher than targeted | [21] |

| HeLa (FR+) | (F+Tf) DOX-Liposomes | ~1 µM | Non-targeted DOX-Liposomes | >10 µM | [6] |

| A2780-ADR (FR+) | (F+Tf) DOX-Liposomes | ~1 µM | Non-targeted DOX-Liposomes | >10 µM | [6] |

Table 3: Folate Receptor Binding Affinities

| Ligand | Receptor/Protein | Method | Binding Affinity (Kd) | Reference(s) |

| Folic Acid | Human FRα | Radioligand Binding | ~0.19 nM | [22] |

| Folic Acid | Bovine FBP | Surface Plasmon Resonance | 20 pM | [23] |

| Folate-PEG-Biotin | Human FRα | Biolayer Interferometry | 1.14 nM | [24] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of folate-targeted drug delivery systems.

Synthesis of Folate-PEG-DSPE Conjugate

This protocol describes a common method for synthesizing the folate-PEG-DSPE lipid used in the formulation of targeted liposomes.[14]

Objective: To covalently link folic acid to the distal end of a PEG-DSPE lipid.

Materials:

-

Folic acid (FA)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Amino-terminated PEG-DSPE (H2N-PEG-DSPE)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA)

-

Chloroform, Acetone (ice-cold)

Procedure:

-

Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. Add NHS and DCC in a 1:1.2:1.2 molar ratio (FA:NHS:DCC). Stir the reaction mixture at room temperature in the dark for 12-16 hours to activate the γ-carboxyl group of folic acid.

-

Conjugation Reaction: In a separate flask, dissolve H2N-PEG-DSPE and a catalytic amount of TEA in chloroform. Add the activated folic acid solution dropwise to the H2N-PEG-DSPE solution.

-

Incubation: Allow the reaction to proceed overnight with continuous stirring at room temperature, protected from light.

-

Purification: Remove the solvent by rotary evaporation. Wash the resulting lipid pellet twice with ice-cold acetone to remove unreacted starting materials and byproducts (like dicyclohexylurea).

-

Final Product: Re-dissolve the purified FA-PEG-DSPE conjugate in chloroform. Confirm the synthesis using techniques like FTIR and ¹H NMR spectroscopy.[3] Store the final product at -20°C.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[25][26]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of folate-targeted drug formulations compared to non-targeted and free drug controls.

Materials:

-

FR-positive (e.g., KB, HeLa, MCF-7) and FR-negative (if applicable) cell lines

-

Complete cell culture medium

-

96-well plates

-

Drug formulations (folate-targeted, non-targeted, free drug)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the test compounds (free drug, non-targeted formulation, folate-targeted formulation). Replace the medium in the wells with 100 µL of medium containing the various drug concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15-20 minutes.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Cellular Uptake Analysis by Flow Cytometry

This protocol describes how to quantify the cellular uptake of fluorescently labeled folate-targeted nanoparticles.[27][28][29]

Objective: To compare the cellular uptake of folate-targeted nanoparticles versus non-targeted nanoparticles in FR-positive cells.

Materials:

-

FR-positive cell line (e.g., KB cells)

-

Fluorescently labeled nanoparticles (folate-targeted and non-targeted)

-

Folate-free cell culture medium

-

12-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed FR-positive cells in 12-well plates at a density of 3 x 10⁵ cells per well and incubate for 24 hours in folate-free medium to maximize FR expression.

-

Competition Assay (Control): For competition wells, pre-incubate cells with a high concentration of free folic acid (e.g., 1-2 mM) for 30-60 minutes to block the folate receptors.

-

Nanoparticle Incubation: Remove the medium, wash cells with PBS, and add 1 mL of medium containing the fluorescently labeled nanoparticles (targeted or non-targeted) at a specific concentration. Incubate for a defined period (e.g., 2-4 hours) at 37°C.

-

Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a fixation solution for 15 minutes at 4°C.

-

Flow Cytometry Analysis: Wash the fixed cells with PBS and resuspend in PBS for analysis. Acquire data on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

-

Data Analysis: Analyze the data using appropriate software. Compare the mean fluorescence intensity of cells treated with targeted nanoparticles to those treated with non-targeted nanoparticles and the competition control to quantify receptor-specific uptake.

Conclusion

Folate-targeted drug delivery represents a clinically relevant and highly effective strategy for enhancing the therapeutic index of anticancer agents. The overexpression of the folate receptor on a wide array of tumors provides a specific molecular address for the selective delivery of cytotoxic payloads. As demonstrated by the extensive preclinical data, folate-functionalized liposomes, micelles, and nanoparticles can significantly improve drug efficacy and cellular uptake in FR-positive cancer cells. While challenges such as optimizing drug release kinetics and navigating the in vivo biological barriers remain, the continued development of novel folate conjugates and delivery systems holds immense promise for the future of targeted cancer therapy. This guide provides a foundational framework for researchers and developers to design, synthesize, and evaluate the next generation of folate-targeted therapeutics.

References

- 1. Folate receptor 1 - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Active targeted nanoparticles: Preparation, physicochemical characterization and in vitro cytotoxicity effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Cancer Activity of Doxorubicin-Loaded Liposomes Co-Modified with Transferrin and Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Folate-targeted therapeutic and imaging agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. olink.com [olink.com]

- 12. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. antbioinc.com [antbioinc.com]

- 14. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. 9-NC-loaded folate-conjugated polymer micelles as tumor targeted drug delivery system: preparation and evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Folic acid-functionalized drug delivery platform of resveratrol based on Pluronic 127/D-α-tocopheryl polyethylene glycol 1000 succinate mixed micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Influence of Folate-Targeted Gold Nanoparticles on Subcellular Localization and Distribution into Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

The Mechanics of Cellular Uptake: An In-depth Technical Guide to Folate Receptor-Mediated Endocytosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the intricate process of folate receptor-mediated endocytosis (FRME). FRME is a critical pathway for cellular uptake of folates and a promising strategy for targeted drug delivery in cancer and inflammatory diseases due to the overexpression of folate receptors on the surface of malignant and activated immune cells. This document details the molecular mechanisms, quantitative parameters, key experimental methodologies, and associated signaling cascades of this vital cellular process.

Core Mechanism of Folate Receptor-Mediated Endocytosis

Folate receptor-mediated endocytosis is a highly specific and efficient process initiated by the binding of folate or folate-conjugated molecules to the folate receptor (FR), a glycosylphosphatidylinositol (GPI)-anchored protein. The most studied isoform, folate receptor alpha (FRα), is predominantly localized in lipid rafts, specialized microdomains of the plasma membrane enriched in cholesterol and sphingolipids.

Upon ligand binding, the FR-ligand complex is internalized into the cell through a vesicle formation process. While classically considered a clathrin-independent pathway, evidence suggests that the endocytic route can be influenced by the nature of the ligand. Monovalent ligands, such as folic acid itself, are often internalized via a clathrin-independent, caveolae-mediated, or a distinct pinocytic pathway regulated by the GTPase Cdc42. In contrast, multivalent folate conjugates, such as those on nanoparticles, may utilize the clathrin-dependent pathway.

Following internalization, the endocytic vesicle delivers its contents to early endosomes. The acidic environment of the endosome (pH ~5-6.5) facilitates the dissociation of the folate ligand from the receptor. The receptor is then recycled back to the cell surface, ready for another round of ligand binding and internalization, while the released ligand is transported into the cytoplasm.

Quantitative Data

The efficiency of folate receptor-mediated endocytosis is governed by several key quantitative parameters. Understanding these values is crucial for the design and optimization of folate-targeted therapies.

| Parameter | Value | Cell Line/System | Notes |

| Binding Affinity (Kd) | |||

| Folic Acid to FRα | ~0.1 nM | Various cancer cell lines | High affinity contributes to the specificity of the uptake. |

| 5-Methyltetrahydrofolate (5-MTHF) to FRα | Higher IC50 than Folic Acid | FRα and FRβ | Folic acid generally shows the highest affinity among different folate forms.[1][2] |

| Folic Acid to FRβ | High Affinity | Activated Macrophages | Important for targeting inflammatory diseases. |

| Internalization Kinetics | |||

| Internalization Half-life (t1/2) | ~10-20 minutes | Activated Macrophages (FRβ) | Demonstrates rapid receptor turnover and potential for high cargo delivery.[1][2] |

| Receptor Recycling Time | Varies (e.g., ~6 to ~20 hours) | M109 and L1210A tumors | The rate of receptor recycling can vary significantly between different cancer cell types.[3] |

| Drug Delivery Efficiency | |||

| Uptake of Folate-Targeted vs. Non-Targeted Nanoparticles | 3 to 6-fold higher | KB cells | Demonstrates the enhanced cellular uptake mediated by the folate receptor.[3] |

| Cytotoxicity of Folate-Targeted vs. Free Drug | 28-fold increase | KB cells | Highlights the potential for increased therapeutic efficacy.[3] |

| Internalization of Folate-Functionalized Nanoshells | 95% of adhered nanoshells | HeLa cells | Shows high efficiency of endocytosis following binding.[4] |

Signaling Pathways

Emerging evidence indicates that the folate receptor is not merely a transport protein but also participates in cell signaling, influencing cell proliferation and survival. The two primary signaling cascades initiated by FR activation are the JAK-STAT and ERK1/2 pathways.

JAK-STAT Signaling Pathway

Binding of folate to FRα can lead to the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, this involves the phosphorylation and activation of STAT3 in a JAK-dependent manner. Activated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival.[5]

ERK1/2 Signaling Pathway

Folate binding to its receptor can also trigger the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is mediated through a cascade that can influence cell proliferation and apoptosis. The precise upstream activators linking FR to the ERK1/2 cascade are still under investigation but may involve receptor tyrosine kinases or other signaling adaptors within the lipid raft microenvironment. Downstream targets of activated ERK1/2 include transcription factors that regulate cell cycle progression.[6]

Experimental Protocols

A variety of experimental techniques are employed to study the different facets of folate receptor-mediated endocytosis. Below are detailed methodologies for key experiments.

Folate Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (Kd or IC50) of a test compound for the folate receptor.

Materials:

-

Folate receptor-positive cells (e.g., KB, HeLa, IGROV-1)

-

Folic acid

-

Radiolabeled folic acid (e.g., [3H]folic acid) or a fluorescent folate conjugate

-

Test compound (unlabeled)

-

Binding buffer (e.g., PBS with 1% BSA)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed folate receptor-positive cells in a multi-well plate and grow to confluence.

-

Wash the cells with cold binding buffer.

-

Incubate the cells with a constant concentration of radiolabeled or fluorescent folate and varying concentrations of the unlabeled test compound for a set time at 4°C to prevent internalization.

-

Wash the cells extensively with cold binding buffer to remove unbound ligand.

-

Lyse the cells and measure the amount of bound labeled folate using a scintillation counter or fluorescence plate reader.

-

Plot the percentage of bound labeled folate against the concentration of the unlabeled test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled folate. The Kd can be derived from the IC50 value.

Cellular Uptake Assay using Fluorescent Folate

This assay quantifies the internalization of folate or folate-conjugated molecules.

Materials:

-

Folate receptor-positive cells

-

Fluorescently labeled folate (e.g., folate-FITC)

-

Cell culture medium

-

Trypsin-EDTA

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Incubate the cells with a known concentration of fluorescently labeled folate in cell culture medium for various time points at 37°C.

-

To distinguish between surface-bound and internalized folate, an acid wash step (e.g., with a low pH buffer) can be included to strip off surface-bound ligand.

-

Wash the cells with cold PBS.

-

For flow cytometry, detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity.

-

For fluorescence microscopy, fix the cells, mount on slides, and visualize the intracellular fluorescence.

Differentiating Endocytic Pathways using Inhibitors and siRNA

This approach helps to elucidate the specific endocytic pathway(s) involved in folate receptor internalization.

Materials:

-

Folate receptor-positive cells

-

Fluorescently labeled folate

-

Chemical inhibitors of endocytosis (e.g., chlorpromazine for clathrin-mediated, filipin or nystatin for caveolae-mediated, cytochalasin D for actin-dependent processes)

-

siRNA targeting clathrin heavy chain, caveolin-1, or other relevant proteins

-

Transfection reagent for siRNA

-

Flow cytometer or fluorescence microscope

Procedure:

-

Chemical Inhibition:

-

Pre-incubate cells with the specific inhibitor at a pre-determined optimal concentration for a set time.

-

Add fluorescently labeled folate and incubate for a defined period.

-

Measure cellular uptake as described in the uptake assay protocol.

-

A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.

-

-

siRNA Knockdown:

-

Transfect cells with siRNA targeting the protein of interest (e.g., clathrin heavy chain or caveolin-1) according to the manufacturer's protocol.

-

Allow 48-72 hours for protein knockdown.

-

Perform a cellular uptake assay with fluorescently labeled folate.

-

A decrease in uptake in the knockdown cells compared to control cells indicates the involvement of the targeted protein in the endocytic process.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Folate receptor-β in activated macrophages: ligand binding and receptor recycling kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ligand binding and kinetics of folate receptor recycling in vivo: impact on receptor-mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Folate stimulates ERK1/2 phosphorylation and cell proliferation in fetal neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Folate-PEG3-Propargyl: A Technical Overview for Advanced Drug Development

For Immediate Release: This technical guide provides an in-depth analysis of Folate-PEG3-Propargyl, a heterobifunctional linker critical for researchers, scientists, and professionals in the field of targeted drug delivery and bioconjugation. This document outlines the core physicochemical properties of this compound and its strategic role in developing sophisticated therapeutic and diagnostic agents.

Core Compound Data

This compound is a specialized chemical entity designed for precision targeting of cells overexpressing folate receptors, a common characteristic of various cancer cells.[1][2] Its structure is tripartite, consisting of a folate moiety for targeting, a tri-polyethylene glycol (PEG3) spacer, and a terminal propargyl group for bioorthogonal "click" chemistry.[3] This unique composition allows for the stable and specific linkage of therapeutic payloads or imaging agents to folate receptor-positive cells.[1][3]

The key quantitative data for this compound are summarized in the table below:

| Property | Value | Reference |

| Chemical Formula | C28H34N8O8 | [4] |

| Molecular Weight | 610.63 g/mol | [4] |

| Exact Mass | 610.2500 u | [4] |

| IUPAC Name | (S)-17-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-14-oxo-4,7,10-trioxa-13-azaoctadec-1-yn-18-oic acid | [4] |

| Synonyms | Folate-PEG3-alkyne, HY-133496, CS-0119539 | [4] |

Mechanism of Action and Application

The functionality of this compound is derived from its distinct molecular components. The folate headpiece acts as a high-affinity ligand for the folate receptor, facilitating the targeted delivery of conjugated molecules.[1][3] The PEG3 spacer enhances solubility and provides a flexible linker arm, which can reduce steric hindrance during conjugation and interaction with the target receptor.[3] The terminal propargyl group enables covalent attachment to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[3]

This targeted delivery strategy is paramount in cancer therapy, where minimizing off-target effects is crucial for improving the therapeutic index of potent cytotoxic drugs.[1] By conjugating a therapeutic agent to this compound, the resulting complex can be selectively internalized by cancer cells, thereby increasing the drug concentration at the tumor site and reducing systemic toxicity.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and application of this compound are highly specific to the nature of the payload and the experimental context. While general methodologies for bioconjugation using click chemistry are widely established, specific protocols for this compound were not detailed in the reviewed literature. Researchers are advised to consult specialized literature for protocols relevant to their specific application, such as the functionalization of nanoparticles or the conjugation of small-molecule drugs.

Signaling Pathways

This compound is primarily a delivery vehicle and is not expected to have intrinsic activity on cellular signaling pathways. Its role is to facilitate the entry of a conjugated payload into the cell via folate receptor-mediated endocytosis. The subsequent biological effect and any modulation of signaling pathways are determined by the nature of the conjugated therapeutic or diagnostic agent.

The diagram below illustrates the functional components of the this compound linker and their roles in the bioconjugation process.

References

Folate-PEG3-Propargyl: An In-depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG3-Propargyl is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and diagnostics. This guide provides a comprehensive overview of its solubility and stability, crucial parameters for its effective application in drug delivery, bioimaging, and other biomedical research fields. The molecule's design incorporates a folate moiety for targeting cells overexpressing the folate receptor, a propargyl group for bioorthogonal "click" chemistry conjugation, and a polyethylene glycol (PEG) spacer to enhance its physicochemical properties.[1]

Core Compound Characteristics

| Property | Description | Source |

| Functionality | Heterobifunctional linker with a folate group for targeting and a propargyl group for click chemistry. | [1] |

| Spacer | PEG3 (three ethylene glycol units) to improve solubility and flexibility. | [1] |

| Purity | Typically supplied at >95% purity. | [1] |

| Storage | Recommended storage at -20°C, kept dry and protected from light. | [1] |

| Handling | Use of anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is recommended to maintain the reactivity of the propargyl group. | [1] |

Solubility

The solubility of this compound is a critical factor for its handling, formulation, and in vivo disposition. The inclusion of the hydrophilic PEG3 spacer is intended to improve solubility in both aqueous and organic media.[1] However, specific quantitative solubility data for this compound is not extensively available in the public domain and is likely proprietary to the manufacturers. The following table summarizes the expected solubility characteristics based on the properties of its constituent parts.

| Solvent | Expected Solubility | Rationale |

| Water / Aqueous Buffers (e.g., PBS) | Sparingly soluble, pH-dependent. | Folic acid, a component of the molecule, has very low solubility in water (0.01 mg/mL at 0°C) and is particularly insoluble in acidic conditions (pH < 5).[2] Its solubility increases in alkaline solutions.[2] The PEG spacer enhances aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble. | Folic acid is soluble in DMSO (approx. 20 mg/mL), and PEG is also soluble in DMSO.[3] Vendor information suggests using DMSO for handling this compound.[1] |

| Dimethylformamide (DMF) | Soluble. | Folic acid is soluble in DMF (approx. 10 mg/mL).[3] PEG is also soluble in DMF. Vendor information suggests using DMF for handling this compound.[1] |

| 1 M NaOH | Soluble. | Folic acid is soluble in 1 M NaOH (50 mg/mL).[2] |

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility

This protocol is a generalized procedure for determining the thermodynamic solubility of a compound like this compound, adapted from the saturation shake-flask method.

Materials:

-

This compound

-

Solvents of interest (e.g., Water, PBS pH 7.4, DMSO, DMF)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be visible.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the vials to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

If necessary, dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility based on the measured concentration and any dilution factors.

-

Stability

The stability of this compound is crucial for its storage, handling, and performance in biological systems. Stability can be affected by temperature, pH, light, and the presence of enzymes.

| Condition | Expected Stability | Rationale and Considerations |

| Long-term Storage | Stable for >2 years when stored at -20°C, dry and protected from light. | Based on general vendor information for similar compounds. |

| Thermal Stability | Propargyl ethers can exhibit good thermal stability.[4][5][6][7][8] However, heating alkaline or acidic solutions of folate can lead to degradation.[2] | |

| pH Stability | The folate moiety is sensitive to pH. Some folate derivatives are relatively stable between pH 4 and 8.[9] The propargyl group is generally stable in a wide pH range, but extreme pH should be avoided. | |

| Enzymatic Stability | The PEG chain can be subject to enzymatic degradation by certain bacterial enzymes.[10] The folate portion may be metabolized by enzymes such as γ-glutamyl hydrolase (GGH).[11][12] | |

| Photostability | Folic acid is known to be photolabile and can be inactivated by UV light.[2] Therefore, this compound should be protected from light. |

Experimental Protocol: General Stability Testing

This protocol outlines a general approach for assessing the stability of this compound in solution, based on ICH guidelines Q1A(R2).[13][14][15]

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled incubators/chambers

-

Light-protected containers (e.g., amber vials)

-

HPLC system with a suitable detector

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in the different pH buffers.

-

Dispense the solutions into multiple vials for each condition.

-

-

Storage Conditions:

-

Long-term testing: Store samples at the recommended long-term storage temperature (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH).

-

Accelerated testing: Store samples at an elevated temperature (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines, with dark controls stored under the same conditions.

-

-

Time Points for Analysis:

-

Long-term: Analyze samples at initial (time 0), and then, for example, every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Accelerated: Analyze samples at initial (time 0), and then, for example, at 1, 3, and 6 months.

-

-

Analysis:

-

At each time point, withdraw a vial from each storage condition.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Quantify the amount of remaining this compound and any major degradation products.

-

Assess physical properties such as appearance, pH, and the formation of precipitates.

-

-

Data Evaluation:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation rate and estimate the shelf-life or re-test period.

-

Mandatory Visualizations

Folate Receptor Alpha (FRα) Signaling Pathway

This compound utilizes the folate receptor alpha (FRα) for targeted delivery to cancer cells that overexpress this receptor. Upon binding, the complex is internalized, leading to various downstream cellular processes.

Caption: Folate Receptor Alpha (FRα) Signaling Pathway.

Experimental Workflow: Bioconjugation via Click Chemistry

The propargyl group of this compound allows for its covalent attachment to azide-modified molecules, such as proteins, nanoparticles, or drugs, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click" chemistry.

Caption: Workflow for Bioconjugation using this compound.

Conclusion

This compound is a valuable tool in the development of targeted therapies due to its dual functionality and enhanced solubility characteristics. While specific quantitative data on its solubility and stability are not widely published, this guide provides a framework for understanding its properties based on its chemical structure and offers generalized protocols for its characterization. Researchers and drug development professionals should perform specific solubility and stability studies under their experimental conditions to ensure optimal performance and reproducibility.

References

- 1. This compound | CAS 1245285-73-7 | AxisPharm [axispharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Polyethylene Glycol Propargyl Ethers Based Curing Agents for Glycidyl Azide Polymer | Scientific.Net [scientific.net]

- 8. chemimpex.com [chemimpex.com]

- 9. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymes Involved in Anaerobic Polyethylene Glycol Degradation by Pelobacter venetianus and Bacteroides Strain PG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymes involved in folate metabolism and its implication for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymes involved in folate metabolism and its implication for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 15. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

A Technical Guide to Folate-Targeted Therapy: Principles and Methodologies

Introduction: The Rationale for Folate-Targeted Cancer Therapy

Folate, also known as vitamin B9, is an essential nutrient crucial for cellular proliferation and survival.[1][2][3] Its primary role lies in one-carbon metabolism, a fundamental process for the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of various biomolecules.[2][4][5] Rapidly dividing cells, a hallmark of cancer, have a significantly higher demand for folate to sustain their accelerated growth and replication.[4][6]

To meet this increased need, many cancer cells overexpress the folate receptor alpha (FRα), a high-affinity, glycosylphosphatidylinositol (GPI)-anchored protein on the cell surface.[5][7][8][9][10][11] In contrast, the expression of FRα in most normal tissues is limited and often restricted to the apical surfaces of polarized epithelial cells, making it less accessible to agents in the bloodstream.[11] This differential expression pattern between cancerous and healthy tissues forms the basis of folate-targeted therapy, a strategy designed to selectively deliver cytotoxic agents to tumor cells while minimizing collateral damage to normal tissues.[6][7][12]

This guide provides an in-depth overview of the core principles of folate-targeted therapy, detailing the mechanisms of action, therapeutic strategies, and key experimental protocols for researchers and drug development professionals.

The Mechanism of Folate Receptor-Mediated Drug Delivery

Folate-targeted therapy operates on a "Trojan Horse" principle.[7] A therapeutic agent is chemically linked to folic acid, creating a "folate-drug conjugate".[7] This conjugate retains the ability to bind with high affinity to the folate receptor. The process of drug internalization can be broken down into the following key steps:

-

Binding: The folate-drug conjugate circulates through the bloodstream and binds to the overexpressed folate receptors on the surface of cancer cells.[7]

-

Endocytosis: Upon binding, the cell membrane invaginates, engulfing the folate-receptor-drug complex in a process known as receptor-mediated endocytosis.[7][13] This forms an intracellular vesicle called an endosome.

-

Drug Release: The endosome becomes acidified, which triggers a conformational change in the folate receptor, causing the release of the folate-drug conjugate into the interior of the endosome.[7][13] The drug is then released from the folate molecule, often through the cleavage of a specially designed linker, and enters the cytoplasm where it can exert its cytotoxic effect.

-

Receptor Recycling: The unoccupied folate receptor is then recycled back to the cell surface, ready to bind to another folate-drug conjugate, allowing for the continuous accumulation of the therapeutic agent within the cancer cell.[7][9][13]

This targeted delivery mechanism enhances the drug's efficacy at the tumor site and significantly reduces systemic exposure, thereby limiting adverse side effects.[1]

References

- 1. musechem.com [musechem.com]

- 2. Emerging roles for folate receptor FOLR1 in signaling and cancer-MedSci.cn [medsci.cn]

- 3. Folate - Wikipedia [en.wikipedia.org]

- 4. antbioinc.com [antbioinc.com]

- 5. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. recent-updates-on-folate-targeted-drug-delivery-systems-in-cancer-a-mini-review - Ask this paper | Bohrium [bohrium.com]

- 7. Folate targeting - Wikipedia [en.wikipedia.org]

- 8. Targeted drug delivery via folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Folate-conjugated nanoparticles as a potent therapeutic approach in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Active Targeted Nanoformulations via Folate Receptors: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Targeted Therapeutics: An In-depth Technical Guide to Heterobifunctional Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, heterobifunctional linkers have emerged as a cornerstone technology, enabling the development of novel treatment modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). These versatile molecules serve as the crucial bridge, connecting a target-binding moiety to an effector component, thereby hijacking cellular machinery for therapeutic benefit. This technical guide provides a comprehensive exploration of heterobifunctional linkers, detailing their strategic role, the nuances of their design, and the experimental framework for their application in research and drug development.

The Strategic Role of Heterobifunctional Linkers

Heterobifunctional linkers are chemical entities possessing two distinct reactive functional groups, allowing for the sequential and specific conjugation of two different molecules.[1] This intrinsic asymmetry is fundamental to their function, preventing the formation of undesired homodimers and enabling precise control over the final conjugate's architecture.[1] In the context of targeted therapies, these linkers connect a "warhead" or "targeting moiety" that binds to a specific protein of interest (POI) with an "anchor" or "payload" that elicits a therapeutic effect.

Applications in Targeted Protein Degradation (PROTACs)

PROTACs are novel heterobifunctional molecules designed to co-opt the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[2][3] A PROTAC consists of a ligand that binds to a POI and another ligand that recruits an E3 ubiquitin ligase, joined by a linker.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[6]

Applications in Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[7] The heterobifunctional linker in an ADC plays a dual role: it must remain stable in systemic circulation to prevent premature release of the toxic payload, and it must be efficiently cleaved to release the active drug upon internalization into the target cancer cell.[7] The design of the linker, including its cleavability, length, and hydrophilicity, is therefore paramount to achieving a wide therapeutic window.

Core Components of Heterobifunctional Linkers

The design and selection of a heterobifunctional linker are dictated by the specific application and the nature of the molecules to be conjugated. Key components and characteristics include:

-

Reactive Groups: These determine the conjugation chemistry. Common amine-reactive groups include N-hydroxysuccinimide (NHS) esters, while sulfhydryl-reactive groups often feature maleimides or pyridyl disulfides.[1] The choice of reactive groups allows for site-specific conjugation to amino acid residues like lysine or cysteine on proteins.[4]

-

Spacer Arm: The spacer arm connects the two reactive ends and its composition and length are critical for therapeutic efficacy. The most prevalent motifs are polyethylene glycol (PEG) and alkyl chains.[8]

-

Cleavable vs. Non-cleavable Linkers:

-

Cleavable Linkers: These are designed to release the payload under specific conditions within the target cell, such as the acidic environment of lysosomes or the presence of specific enzymes like cathepsins.[8]

-

Non-cleavable Linkers: These rely on the complete degradation of the antibody component within the lysosome to release the payload.[8]

-

Data Presentation: Quantitative Insights into Linker Design

The rational design of heterobifunctional linkers is increasingly guided by quantitative structure-activity relationship (QSAR) studies. The following tables summarize key quantitative data for representative PROTAC and ADC linkers.

Table 1: Physicochemical Properties of Common PROTAC Linker Motifs[8][10]

| Linker Motif | Predominant Properties | Impact on PROTAC Characteristics |

| Alkyl Chains | Hydrophobic, Flexible | Can enhance cell permeability but may decrease solubility. |

| PEG Chains | Hydrophilic, Flexible | Improves solubility and can reduce non-specific binding. |

| Alkynes/Triazoles | Rigid | Provides conformational constraint, potentially improving ternary complex stability. |

| Piperazine/Piperidine | Rigid, Can be functionalized | Offers a rigid scaffold and opportunities for modulating physicochemical properties. |

Table 2: Impact of Linker Length on PROTAC Efficacy[11][12][13]

| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| HDAC3 | Benzamide-VHL | ~20 | 440 | 77 |

| HDAC1 | Benzamide-VHL | ~20 | 910 | >50 |

| KRAS G12C | CRBN-based | Not Specified | 30 | Not Specified |

| KRAS G12C | VHL-based | Not Specified | 100 | Not Specified |

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.

Table 3: Influence of Linker and Drug-to-Antibody Ratio (DAR) on ADC Potency[6][14][15]

| ADC | Linker Type | DAR | Target Cell Line | IC50 (nM) |

| T-DM1 | Non-cleavable (SMCC) | 3.5 | SK-BR-3 | 0.048 |

| T-Multilink™ DM1 | Cleavable (Cathepsin B) | 8 | SK-BR-3 | 0.013 |

| T-Multilink™ DM1 | Cleavable (Cathepsin B) | 16 | JIMT-1 | 0.138 |

| Mirvetuximab soravtansine | Cleavable (Disulfide) | ~3.5 | Not Specified | 500 |

IC50: Half-maximal inhibitory concentration; DAR: Drug-to-Antibody Ratio.

Experimental Protocols

The successful development of PROTACs and ADCs relies on a suite of robust experimental protocols for their synthesis, purification, characterization, and biological evaluation.

Synthesis and Purification of a Heterobifunctional Linker (Example: PEG-based linker)

This protocol describes the synthesis of a PEG-based heterobifunctional linker with an azide and an NHS ester for click chemistry and amine conjugation, respectively.[2]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve commercially available azido-PEG-amine in anhydrous dichloromethane (DCM).

-

Activation: Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base such as triethylamine (TEA) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the organic layer sequentially with a mild acid (e.g., 0.1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[10]

-

Characterization: Confirm the structure and purity of the final azido-PEG-NHS ester linker using NMR spectroscopy and mass spectrometry.

Site-Specific Antibody-Drug Conjugation Protocol[4]

This protocol outlines the conjugation of a drug to a monoclonal antibody via engineered cysteine residues using a maleimide-containing linker.

-

Antibody Reduction: Treat the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds and expose the free thiol groups of the engineered cysteines.

-

Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column.

-

Conjugation: Add the maleimide-functionalized drug-linker to the reduced antibody solution. The maleimide group will react specifically with the free thiols to form a stable thioether bond.

-

Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[11]

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity to its target antigen.[12]

PROTAC Ternary Complex Formation Assay (NanoBRET™)[3][18][19]

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

-

Cell Preparation: Co-transfect cells with plasmids expressing the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

-

Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells, which will fluorescently label the E3 ligase.

-

PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC of interest.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the cells.

-

Signal Detection: Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

ADC Payload Release Assay (Cathepsin B Cleavage)[7][20][21]

This in vitro assay assesses the release of a cytotoxic payload from an ADC containing a cathepsin B-cleavable linker.

-

Assay Buffer Preparation: Prepare an acidic buffer (e.g., pH 5.0) to mimic the lysosomal environment.

-

Reaction Setup: Incubate the ADC in the assay buffer at 37°C.

-

Enzyme Addition: Add purified human cathepsin B to initiate the cleavage reaction.

-

Time-Course Sampling: At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a protease inhibitor).

-

Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC, cleaved payload, and any intermediates.

-

Data Interpretation: Plot the concentration of the released payload over time to determine the rate and extent of linker cleavage.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to heterobifunctional linkers.

References

- 1. njbio.com [njbio.com]

- 2. researchgate.net [researchgate.net]

- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [france.promega.com]

- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. debiopharm.com [debiopharm.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

Folate-PEG3-Propargyl: A Technical Guide to a Versatile Linker for Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Folate-PEG3-Propargyl, a heterobifunctional linker at the forefront of targeted therapy. This compound is a molecule designed to selectively deliver therapeutic agents to cells that overexpress the folate receptor, a common characteristic of many cancer cells. This guide details its discovery and development, mechanism of action, and key applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Concepts and Discovery

This compound is a chemical linker comprised of three key components: a folate moiety for targeting, a polyethylene glycol (PEG) spacer, and a terminal propargyl group for conjugation. The development of this and similar molecules stems from the need for more specific and effective drug delivery systems that can differentiate between healthy and diseased cells, thereby reducing off-target toxicity and enhancing therapeutic efficacy.

The core principle behind its design is the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of various cancer cells.[1][2][3] This overexpression provides a molecular target for selective drug delivery. The PEG spacer, in this case, a tri-ethylene glycol unit (PEG3), enhances the solubility and bioavailability of the conjugate while providing a flexible linker that reduces steric hindrance.[4] The propargyl group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and specific attachment of a wide range of azide-modified therapeutic payloads.[4][5]

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The primary mechanism by which this compound-drug conjugates enter target cells is through folate receptor-mediated endocytosis. This process allows for the selective internalization of the therapeutic payload into cancer cells while sparing healthy cells that express low levels of the folate receptor.

The process can be summarized in the following steps:

-

Binding: The folate moiety of the conjugate binds with high affinity to the folate receptor on the cancer cell surface.

-

Internalization: Upon binding, the cell membrane invaginates, engulfing the receptor-ligand complex and forming an endosome.

-

Drug Release: The endosome matures and often fuses with lysosomes, where the acidic environment and enzymatic activity can cleave the linker and release the active drug into the cytoplasm to exert its therapeutic effect.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on folate-PEG targeted drug delivery systems. While not all studies used the exact this compound linker, the data provides valuable insights into the general efficacy and characteristics of this class of compounds.

Table 1: In Vitro Cytotoxicity of Folate-Targeted Drug Conjugates

| Cell Line | Drug Conjugate | IC50 (µg/mL) | Reference |

| MCF-7 | 9-Nitrocampthotecin-PLGA-Folate Nanoparticles | 1.25 | [1] |

| PC3 | 9-Nitrocampthotecin-PLGA-Folate Nanoparticles | 2.9 | [1] |

| HeLa | FA-PEG-5-FU | Not specified | [6] |

| KB | Doxorubicin-Liposomes-Folate | Not specified | [7] |

Table 2: In Vivo Antitumor Efficacy of Folate-Targeted Drug Conjugates

| Animal Model | Drug Conjugate | Outcome | Reference |

| Hepatoma Mice | FA-PEG-5-FU | Significant decrease in tumor size after 15 days post-treatment. | [6] |

| Tumor-Bearing Mice | Doxorubicin-Liposomes-Folate (10K PEG linker) | >40% reduction in tumor size compared to shorter PEG linkers. | [7] |

| Tumor-Bearing Mice | 5-FU-Folate-PEG-Dendrimer | Highest accumulation in the tumor area compared to non-PEGylated form. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound and its conjugates.

Synthesis of a Folate-PEG Conjugate

This protocol describes the synthesis of a folate-PEG-poly(l-lactide) (PLLA) conjugate, which is analogous to the synthesis of other folate-PEG linkers.

Materials:

-

Folic acid (FA)

-

Dimethyl sulfoxide (DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

PEG-PLLA

-

Pyridine

-

Dialysis bag (MWCO: 14,000)

-

Ultra-pure water

Procedure:

-

Dissolve 10 mg of folic acid powder in 5 mL of DMSO in a beaker.

-

Add 4.3 mg of EDCI and 2.8 mg of DMAP (molar ratio of FA:EDCI:DMAP = 1:1:1) to the solution.

-

Stir the mixture at room temperature for 24 hours to activate the folate.

-

Add 45.4 mg of PEG-PLLA (molar ratio of FA:PEG-PLLA = 1:1) and 20 µL of pyridine to the mixture.

-

Continue the reaction overnight in the dark.

-

Purify the reaction mixture using a dialysis bag against ultra-pure water.[9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This is a general protocol for conjugating an alkyne-containing molecule (like this compound) to an azide-containing molecule.

Materials:

-

Alkyne-labeled molecule (e.g., this compound)

-

Azide-labeled molecule (e.g., a therapeutic drug)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

-

Appropriate solvent (e.g., water, DMSO/tBuOH)

Procedure:

-

Prepare stock solutions of all reagents.

-

If using a ligand, pre-complex the CuSO4 with the ligand for several minutes.

-

To the alkyne-labeled molecule, add an excess of the azide-labeled molecule.

-

Add the CuSO4/ligand complex to the mixture.

-

Initiate the reaction by adding sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.

-

Purify the resulting conjugate using an appropriate method (e.g., chromatography, precipitation).[10]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a drug conjugate that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Cell culture medium

-

96-well plates

-

Drug conjugate solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the drug conjugate and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental and Developmental Workflow

The development and evaluation of a this compound-based therapeutic follow a structured workflow, from initial synthesis to preclinical testing.

Conclusion

This compound is a highly valuable tool in the field of targeted drug delivery. Its trifunctional design allows for specific cell targeting, enhanced solubility and bioavailability, and versatile conjugation with a wide array of therapeutic molecules. The data and protocols presented in this guide underscore the potential of this and similar linkers in the development of next-generation anticancer therapeutics with improved efficacy and reduced side effects. Further research and development in this area hold great promise for advancing personalized medicine and improving patient outcomes.

References

- 1. Active targeted nanoparticles: Preparation, physicochemical characterization and in vitro cytotoxicity effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. "Evaluation and In Vitro Studies of Folate-PEG-Biotin" by Kuldeep Reddy Vanga [opus.govst.edu]

- 4. This compound | CAS 1245285-73-7 | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Folate-PEG3-Propargyl: A Heterobifunctional Linker for Targeted Drug Delivery

This technical guide provides a comprehensive overview of Folate-PEG3-Propargyl, a key molecule in the field of targeted drug delivery and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document delves into the core components of the molecule, its physicochemical properties, and its application in advanced therapeutic strategies. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate its practical implementation in the laboratory.

Core Components and Physicochemical Properties

This compound is a heterobifunctional linker designed to bridge a targeting moiety with a therapeutic or imaging agent. Its structure is composed of three key functional units: a folate molecule, a polyethylene glycol (PEG) linker with three repeating units (PEG3), and a terminal propargyl group.[1]

-

Folate: This vitamin B9 derivative serves as the targeting ligand. It exhibits high affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovary, lung, and breast, while having limited expression in healthy tissues. This differential expression allows for the selective delivery of conjugated payloads to tumor sites.[2][3]

-

PEG3 Linker: The short polyethylene glycol chain enhances the solubility and bioavailability of the overall conjugate.[4] It acts as a flexible spacer, reducing steric hindrance and allowing the folate moiety and the propargyl group to interact effectively with their respective binding partners.[5] The hydrophilic nature of PEG can also help to prolong the circulation time of the conjugated molecule in the bloodstream.[6]

-

Propargyl Group: This terminal alkyne functional group is essential for "click chemistry," a set of biocompatible and highly efficient chemical reactions.[7] Specifically, the propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-modified molecules, forming a stable triazole linkage.[5] This allows for the covalent attachment of a wide range of payloads, such as small molecule drugs, peptides, or imaging agents.[7]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₃₄N₈O₈ | [5] |

| Molecular Weight | 610.62 g/mol | [5] |

| Purity | ≥95% | [5] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, DMF | [5] |

| Storage Conditions | -20°C, protected from light and moisture | [5] |

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeting strategy of folate-conjugated therapeutics relies on the biological process of folate receptor-mediated endocytosis. This cellular uptake mechanism allows for the internalization of the entire drug conjugate into the target cancer cell.

The process can be summarized in the following steps:

-

Binding: The folate moiety of the this compound conjugate binds with high affinity to the folate receptors on the surface of the cancer cell.[8]

-

Endosome Formation: Upon binding, the cell membrane invaginates, engulfing the receptor-ligand complex and forming an intracellular vesicle known as an endosome.[1][9]

-

Acidification and Release: The endosome matures and its internal environment becomes acidified (pH ~5). This acidic environment induces a conformational change in the folate receptor, leading to the release of the folate-drug conjugate into the endosome.[9]

-

Payload Release and Receptor Recycling: The payload (drug or imaging agent) is then released from the conjugate within the cell, where it can exert its therapeutic or diagnostic effect. The folate receptor is typically recycled back to the cell surface, ready to bind to another folate conjugate.[1][9]

Signaling Pathway Diagram

The following diagram illustrates the process of folate receptor-mediated endocytosis.

Caption: Folate receptor-mediated endocytosis of a folate-drug conjugate.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential conjugation of the three core components. A general synthetic scheme is as follows: